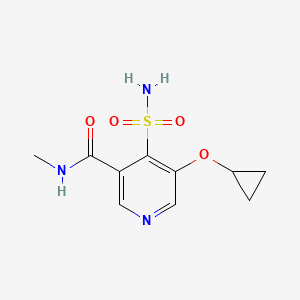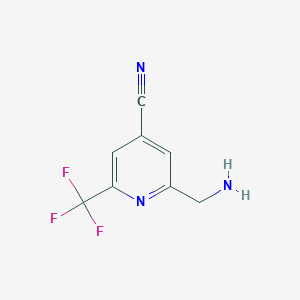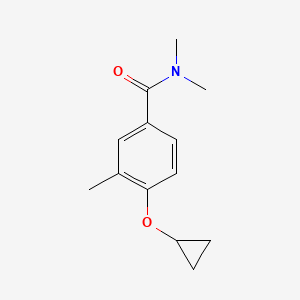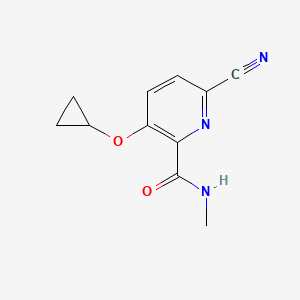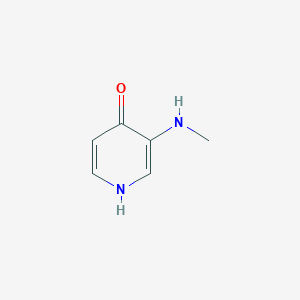
5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide typically involves the reaction of nicotinamide derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic applications, including its role in metabolic disorders and as a potential inhibitor of nicotinamide N-methyltransferase (NNMT).
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. One key target is nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (MNA) . This interaction can influence various metabolic pathways and cellular processes, including energy production and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylnicotinamide: A metabolite of nicotinamide with various biological activities, including anti-inflammatory and vasoprotective effects.
Nicotinamide N-methyltransferase inhibitors: Compounds that inhibit NNMT activity and have potential therapeutic applications in metabolic disorders.
Uniqueness
5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic effects compared to other similar compounds .
Propriétés
Numéro CAS |
1243467-57-3 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
5-cyclopropyloxy-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-10(14)9-5-8(15-7-3-4-7)6-13-11(9)16-2/h5-7H,3-4H2,1-2H3,(H,12,14) |
Clé InChI |
KSHCMKVETLFMHN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(N=CC(=C1)OC2CC2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


